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Get Quote

Thioaildenafil is a thioketone analog of sildenafil, often identified as an adulterant in herbal supplements

and "lifestyle" products [1]. Its core structure is based on a heterocyclic system, and the key modification is

the replacement of an oxygen atom with a sulfur atom, which influences its electronic structure and,

consequently, its NMR parameters [1].

The table below summarizes the key identifiers for thioaildenafil:

Property Description

IUPAC Name (3R,5S)-rel-1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-

d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-3,5-dimethyl-piperazine [1]

CAS Number 856190-47-1 [1]

Molecular Formula C₂₃H₃₂N₆O₃S₂ [1]

Molecular Weight 504.67 g/mol [1]

Primary
Adulteration
Context

Herbal aphrodisiacs and dietary supplements for erectile dysfunction [1]
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While a full spectral assignment from the search results is not available, the general NMR workflow for

elucidating a structure like thioaildenafil is well-established. The following diagram outlines the key steps,

from sample preparation to final structure confirmation, integrating the specific techniques that would be

used.

Key Technical Notes

Sample Preparation
(Dissolution in Deuterated Solvent)

1D NMR Acquisition
(¹H and ¹³C NMR)

2D NMR Acquisition
(COSY, HSQC, HMBC)

¹³C NMR: Key for identifying
thioamide (C=S) carbon

(~200 ppm)

Stereochemistry Analysis
(NOESY/ROESY)

HMBC: Critical for connecting
pyrazolopyrimidine, phenyl,

and piperazine rings

Data Integration
and Structure Confirmation

NOESY/ROESY: Determines
relative stereochemistry

at chiral centers

Final Elucidated Structure

Click to download full resolution via product page

NMR structure elucidation workflow for thioaildenafil

Detailed NMR Methodology

The workflow involves several stages of analysis, each providing different structural information [2]:
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Sample Preparation: The sample is typically dissolved in a deuterated solvent like DMSO-d6 or

CDCl3. High purity is essential to avoid interfering signals.
1D NMR Acquisition: This provides the foundational data.

¹H NMR: Reveals the number and type of hydrogen environments, integration (number of H
atoms), and splitting patterns (J-coupling) from neighboring protons [2].

¹³C NMR (with DEPT): Shows distinct carbon environments. The DEPT experiment
distinguishes between CH₃, CH₂, CH, and quaternary carbon atoms. A critical feature is the

thioamide (C=S) carbon, which is expected to resonate around 200 ppm, a distinct downfield
shift compared to a typical amide carbonyl [2] [1].

2D NMR Acquisition: This is crucial for establishing atom-to-atom connectivity.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically

through 2-3 bonds), helping to piece together proton networks [2].
HSQC (Heteronuclear Single Quantum Coherence): Correlates a proton directly to the

carbon it is bonded to. This is invaluable for assigning the carbon framework [2].
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings between

protons and carbons over 2-3 bonds. This experiment is essential for linking the different
ring systems (pyrazolopyrimidine, phenyl, and piperazine) by showing correlations across the

sulfonyl and ether linkages [2].
Stereochemistry Analysis:

NOESY/ROESY: These experiments detect through-space interactions between protons. They
are used to determine the relative configuration at the chiral centers in the piperazine ring

((3R,5S)-rel) and to define the spatial orientation of substituents [2].

Application in Adulterant Detection

The technical literature confirms that NMR is a powerful tool for identifying thioaildenafil in complex

mixtures. Here's how it is applied in practice:

Direct Analysis of Mixtures: NMR can be used directly to analyze herbal matrices without pre-
separation, as it can differentiate isomeric impurities and structurally similar compounds that might be

missed by LC-MS alone [2].
Orthogonal Technique: NMR is often used alongside Mass Spectrometry (MS). While MS excels at

detection sensitivity, NMR provides superior structural detail and stereochemical information, making
the techniques highly complementary [2] [3]. The table below compares these techniques in the

context of analyzing such compounds [2]:
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Feature NMR MS

Structural Detail Full molecular framework, stereochemistry,
dynamics

Molecular weight, fragmentation
pattern

Stereochemistry Excellent (via NOESY/ROESY) Limited

Quantification Accurate without external standards Requires standards or internal

calibrants

Impurity
Identification

High sensitivity to positional and structural

isomers

Sensitive to low-level impurities

Sample Non-destructive Destructive

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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